molecular formula C16H14N2O3S2 B2479216 2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide CAS No. 289062-92-6

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2479216
CAS No.: 289062-92-6
M. Wt: 346.42
InChI Key: DDOZKJXKODVQFK-UHFFFAOYSA-N
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Description

“2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound . It is related to 2-Amino-6-methylbenzothiazole, which has been studied for its anti-tetanus activity .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, 2-Amino-6-methylbenzothiazole was used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .


Molecular Structure Analysis

The molecular structure of related compounds can be found in various databases . For example, the structure of 2-Benzothiazolamine, 6-methyl- is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in various databases . For example, 2-Benzothiazolamine, 6-methyl- has a molecular weight of 164.228 .

Scientific Research Applications

  • Cardiac Electrophysiological Activity :

    • N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds structurally similar to 2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide, have shown potential as selective class III agents, effective in cardiac electrophysiological activity. These compounds have been studied for their efficacy in in vitro and in vivo models of reentrant arrhythmias (Morgan et al., 1990).
  • Antitumor Agents :

    • Benzothiazole derivatives, including those similar to the given chemical, have been investigated for their antitumor properties. Certain derivatives have demonstrated selective cytotoxicity against tumorigenic cell lines and significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
  • Pro-apoptotic Anticancer Activity :

    • Indapamide derivatives, structurally related to the mentioned chemical, have shown pro-apoptotic activity on cancer cell lines, particularly melanoma, indicating potential as anticancer agents (Yılmaz et al., 2015).
  • Antimicrobial and Anticonvulsant Activities :

    • Benzothiazole-based compounds have been evaluated for their antimicrobial and anticonvulsant properties, with some showing effectiveness in these applications (Rana et al., 2008).
  • Antifibrotic Drug Potential :

    • Certain benzamide derivatives, including compounds structurally similar to this compound, have been investigated as ALK5 inhibitors with potential as oral anti-fibrotic drugs. These compounds have shown promising pharmacokinetics and tissue distribution profiles (Kim et al., 2008).
  • Antimicrobial and Antifungal Action :

    • Studies have shown that benzothiazole derivatives possess sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Properties

IUPAC Name

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(23(2,20)21)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOZKJXKODVQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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